![molecular formula C14H12F3N3O2S B2719948 6-((3-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706042-65-0](/img/structure/B2719948.png)
6-((3-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with trifluoromethyl groups can be achieved through various methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Finally, trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . It also contains a trifluoromethyl group, which is a functional group with the formula -CF3 .Chemical Reactions Analysis
The trifluoromethyl group in this compound can significantly affect its chemical reactions. The trifluoromethyl group is often described as having an electronegativity that is intermediate between the electronegativities of fluorine and chlorine . This means that trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group can lower the basicity of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely influenced by its trifluoromethyl group and pyrrolo[3,4-d]pyrimidine core. The trifluoromethyl group has unique properties due to its significant electronegativity . The pyrrolo[3,4-d]pyrimidine core is an aromatic heterocyclic compound that contains two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Synthetic Approaches
Research has developed methodologies for the synthesis of pyrrolopyrimidine derivatives, including those with trifluoromethyl groups. These methods often involve reactions such as halogenation, halogen exchange, and substitution sequences, providing new intermediates for further chemical transformations (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antifolate Activity
Certain pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors, showing promising antitumor activities. This suggests their utility in designing new antifolate drugs (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Antitumor and Antibacterial Agents
Novel pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their activities against human colon cancer cell lines and showed cytotoxic effects, indicating their potential as anticancer agents. Some compounds induced apoptosis in a dose-dependent manner (Tangeda & Garlapati, 2010).
Biological Interest
Antimicrobial Activity
Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and assessed for their antimicrobial effectiveness. Certain compounds exhibited activity surpassing that of reference drugs, highlighting their potential in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Antileukemic Activity
Studies on 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides related to sulfenosine, sulfinosine, and sulfonosine, evaluated for antileukemic activity in mice, provided insights into the influence of structural modifications on cytotoxic activity, although significant biological activity was not observed (Ramasamy, Imamura, Hanna, Finch, Avery, Robins, & Revankar, 1990).
Structural Analysis
Crystal Structures
The detailed study of crystal structures of pyrrolopyrimidine compounds, such as the analysis of 1-Benzyl-6,8-dimethyl-4-phenyl-2-tosyl-1,2,3,3a,4,6,7,8,9,9b-decahydropyrrolo[3,4-c]pyrano[6,5-d]pyrimidine-7,9-dione, reveals information on molecular conformations, intermolecular interactions, and potential binding motifs (Chinnakali, Sudha, Jayagobi, Raghunathan, & Fun, 2009).
Eigenschaften
IUPAC Name |
6-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c15-14(16,17)12-3-1-2-10(4-12)8-23(21,22)20-6-11-5-18-9-19-13(11)7-20/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXLDMNCBVZVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2719866.png)
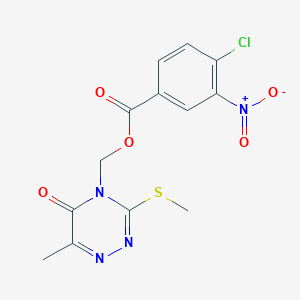

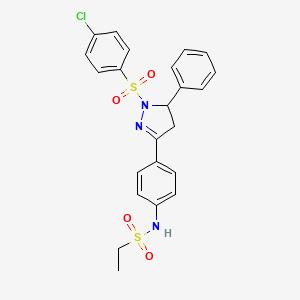
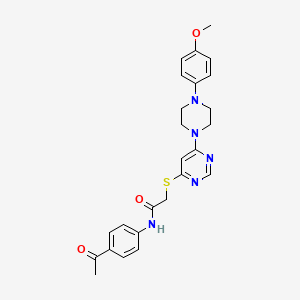
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2719874.png)
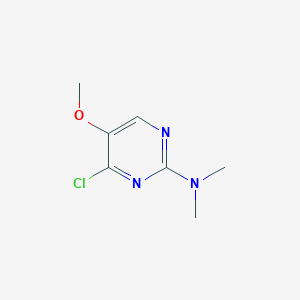
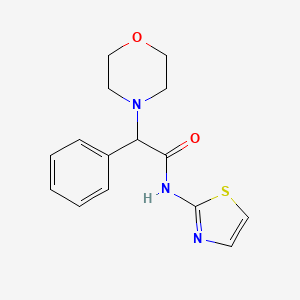
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2719879.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid](/img/structure/B2719880.png)
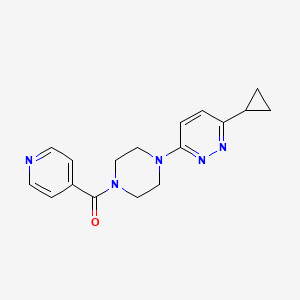
![5,6-dichloro-N-[2-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2719882.png)
![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide](/img/structure/B2719886.png)